Pivmecillinam hydrochloride
Overview
Description
Pivmecillinam is an oral anti-microbial agent that can be considered for treating E. coli urinary tract infection (UTI). It is a gram-negative antibiotic and an inhibitor of penicillin-binding protein 2 (PBP2) . It is a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .
Synthesis Analysis
Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug. It belongs to the class of amidinopenicillin . It is a mecillinam prodrug, a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .Molecular Structure Analysis
The empirical formula of Pivmecillinam hydrochloride is C21H33N3O5S · HCl. Its molecular weight is 476.03 . The chemical formula is C21H34ClN3O5S .Chemical Reactions Analysis
Pivmecillinam has been shown to have synergistic effects with several antibiotics including novobiocin and rifampin in gram-negative bacteria . It is broken down to amdinocillin in the intestinal mucosa .Physical And Chemical Properties Analysis
Pivmecillinam hydrochloride is a solid substance. It has a solubility of 34 mg/mL in DMSO .Scientific Research Applications
Efficacy in Urinary Tract Infections
Pivmecillinam hydrochloride (PIV), a beta-lactam antibiotic, has been extensively studied for its efficacy in treating urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. Clinical studies demonstrate that PIV is effective against a wide range of uropathogens, including Escherichia coli and Staphylococcus saprophyticus. It has been shown to be a suitable first-line agent for empirical treatment of acute cystitis due to its low resistance rates and favorable safety profile (Graninger, 2003). Further, PIV has been used in the treatment of UTIs caused by mecillinam-resistant bacteria, with successful clinical and bacteriological outcomes (Monsen, Holm, Ferry, & Ferry, 2014).
Pharmacokinetics Studies
Pharmacokinetic studies have been conducted to understand the absorption and distribution of PIV in the human body. For instance, LC-MS/MS methods have been developed for quantifying PIV and mecillinam in human plasma, contributing to a better understanding of its pharmacokinetics in humans (Sun et al., 2022).
Effectiveness Against Multidrug-Resistant Bacteria
PIV has been evaluated for its efficacy against multidrug-resistant (MDR) bacteria. Studies suggest that PIV, as a pro-drug of mecillinam, remains effective against extended-spectrum β-lactamase (ESBL-) or plasmid-mediated AmpC-producing E. coli. This highlights the potential role of PIV in treating infections caused by MDR E. coli producing broad-spectrum β-lactamases (Zykov et al., 2019).
Application in Pregnancy
Pivmecillinam has been shown to be safe and effective for use during pregnancy. It is often recommended for treating UTIs in pregnant women due to its efficacy, minor impact on microbiota, and low level of resistance among E. coli strains (Duployez et al., 2016).
Limited Impact on Microflora
Studies have shown thatPIV has a minimal impact on the normal oropharyngeal, intestinal, and skin microflora. This is important for ecological aspects of antibiotic treatment, as it implies a lower rate of adverse effects and resistance development due to disturbance of the normal microflora. Specifically, PIV caused no major changes in the aerobic or anaerobic oropharyngeal microflora and had a transient effect on Propionibacterium spp. in the skin microflora (Sullivan et al., 2001).
Emerging Clinical Role Against Resistant Bacteria
The increasing prevalence of resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and resistant to multiple drugs, highlights the need for effective oral antibiotics. PIV has shown promise in treating UTIs caused by such organisms, suggesting its emerging clinical role in the context of multidrug-resistant bacteria (Dewar, Reed, & Koerner, 2014).
Safety And Hazards
Pivmecillinam is not suitable for people with any narrowing in the foodpipe or blockage in the stomach or intestines, any condition that leads to a deficiency of a substance called carnitine in the body, a rare metabolic disorder called porphyria, and people who have ever had an allergic reaction to penicillin or cephalosporin-type antibiotics . Severe allergic reactions have happened with this drug. Sometimes, this has been deadly .
Future Directions
Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs. It has been used extensively in Nordic countries with few problems, but, despite this, it is not widely used in other countries. There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMYLONAGUPC-WKLLBTDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045453 | |
Record name | Pivmecillinam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pivmecillinam hydrochloride | |
CAS RN |
32887-03-9 | |
Record name | Pivmecillinam hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32887-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivmecillinam hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivmecillinam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVMECILLINAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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